Ac-D-Tyr(tBu)-OH

Catalog No.
S14005006
CAS No.
M.F
C15H21NO4
M. Wt
279.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ac-D-Tyr(tBu)-OH

Product Name

Ac-D-Tyr(tBu)-OH

IUPAC Name

(2R)-2-acetamido-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid

Molecular Formula

C15H21NO4

Molecular Weight

279.33 g/mol

InChI

InChI=1S/C15H21NO4/c1-10(17)16-13(14(18)19)9-11-5-7-12(8-6-11)20-15(2,3)4/h5-8,13H,9H2,1-4H3,(H,16,17)(H,18,19)/t13-/m1/s1

InChI Key

JLNUTWJSFBIAAS-CYBMUJFWSA-N

Canonical SMILES

CC(=O)NC(CC1=CC=C(C=C1)OC(C)(C)C)C(=O)O

Isomeric SMILES

CC(=O)N[C@H](CC1=CC=C(C=C1)OC(C)(C)C)C(=O)O

N-acetyl-L-tyrosine tert-butyl ester, commonly referred to as Ac-D-Tyr(tBu)-OH, is a derivative of the amino acid tyrosine. This compound features an acetyl group attached to the amino terminus and a tert-butyl ester at the carboxyl terminus, enhancing its stability and solubility. These modifications make Ac-D-Tyr(tBu)-OH particularly useful in various chemical and biological applications, including peptide synthesis and biochemical research.

  • Oxidation: The phenolic hydroxyl group can be oxidized to form quinones, which are reactive compounds that can participate in further reactions.
  • Reduction: The tert-butyl ester can be reduced to yield the corresponding alcohol.
  • Substitution: The acetyl and tert-butyl groups can be replaced with other functional groups under specific conditions.

Common reagents for these reactions include hydrogen peroxide or potassium permanganate for oxidation, lithium aluminum hydride or sodium borohydride for reduction, and acidic or basic conditions for substitution reactions.

Ac-D-Tyr(tBu)-OH exhibits significant biological activity due to its structural resemblance to tyrosine, an essential amino acid involved in various physiological processes. It plays a critical role in protein synthesis and is involved in the formation of neurotransmitters such as dopamine, norepinephrine, and epinephrine. The compound's ability to participate in post-translational modifications, such as phosphorylation and glycosylation, further underscores its importance in cellular signaling pathways and metabolic processes .

The synthesis of Ac-D-Tyr(tBu)-OH typically involves protecting the amino and carboxyl groups of tyrosine. The steps include:

  • Acetylation: The amino group is acetylated using acetic anhydride.
  • Esterification: The carboxyl group is esterified with tert-butyl alcohol in the presence of an acid catalyst.
  • Reaction Conditions: Solvents such as dichloromethane are used, along with heat to drive the reactions to completion.

In industrial applications, automated peptide synthesizers may be employed for large-scale production using solid-phase synthesis techniques .

Ac-D-Tyr(tBu)-OH has a variety of applications:

  • Peptide Synthesis: It serves as a building block in solid-phase peptide synthesis due to its stability and ease of handling.
  • Biochemical Research: The compound is utilized in studies involving protein interactions and modifications.
  • Pharmaceutical Development: Its derivatives are explored for potential therapeutic applications, particularly related to neurotransmitter regulation and metabolic disorders .

Research indicates that Ac-D-Tyr(tBu)-OH interacts with various biomolecules, influencing enzyme activity and protein-protein interactions. These interactions are crucial for understanding its role in cellular functions and its potential therapeutic effects. For instance, the compound's ability to label proteins selectively at tyrosine residues provides insights into post-translational modifications that are significant in diseases like cancer and neurodegenerative disorders .

Several compounds share structural similarities with Ac-D-Tyr(tBu)-OH, including:

Compound NameStructure FeaturesUnique Aspects
N-Fmoc-D-tyrosine tert-butyl esterFluorenylmethyloxycarbonyl protecting groupUsed extensively in solid-phase peptide synthesis
N-Boc-D-tyrosine tert-butyl esterBoc protecting groupOffers different deprotection strategies compared to Fmoc
N-acetyl-L-tyrosineL-isomer without tert-butyl esterSimpler structure; less sterically hindered

Ac-D-Tyr(tBu)-OH is unique due to its combination of acetylation and tert-butyl esterification, which enhances both its solubility and stability compared to other derivatives. This makes it particularly valuable in biochemical applications where solubility is crucial for reaction conditions.

XLogP3

1.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

279.14705815 g/mol

Monoisotopic Mass

279.14705815 g/mol

Heavy Atom Count

20

Dates

Modify: 2024-08-10

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